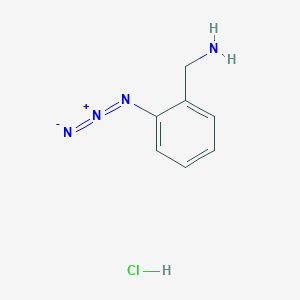

(2-Azidophenyl)methanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . They are derived from ammonia (NH3) where one or more hydrogen atoms are replaced by a substituent such as an alkyl or aryl group .

Synthesis Analysis

Amines can be synthesized in the laboratory in a number of ways. One common method is via the reaction of an alkyl halide with ammonia or an amine .Molecular Structure Analysis

The nitrogen atom in an amine is sp3 hybridized, meaning it has a tetrahedral geometry. It is bonded to three groups and has one lone pair of electrons .Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions. They can act as bases, nucleophiles, and ligands. As bases, they can accept a proton from a Bronsted-Lowry acid to form a substituted ammonium ion .Physical And Chemical Properties Analysis

Amines have diverse physical and chemical properties. They can be gases, liquids, or solids at room temperature. Their boiling points and water solubility can vary widely and are influenced by factors such as the presence of polar N-H bonds and the length of the carbon chain .Wissenschaftliche Forschungsanwendungen

- Azide-Alkyne Cycloadditions (Click Chemistry) The copper-catalyzed azide-alkyne cycloaddition, commonly referred to as the “alkyne-azide click reaction,” is a powerful synthetic tool. It allows the efficient formation of triazole linkages between azides and alkynes. Researchers use this reaction for bioconjugation, drug discovery, and material science applications.

- Nucleophilic Substitution Reactions The azide ion (N3–) is an unusual chemical entity with three nitrogen atoms in a row. Despite its peculiar structure, it is stable when handled gently. In nucleophilic substitution reactions (S~N~2), primary and secondary alkyl halides and sulfonates readily react with N3–, yielding alkyl azides. These azides serve as versatile intermediates for further transformations.

- (2-Azidophenyl)methanamine derivatives have been explored for their potential as novel drugs. Structure-activity relationship (SAR) analyses led to the identification of potent compounds with promising biological activities. For instance, compound 25 exhibited better water solubility and higher potency than AGK2, a known inhibitor .

Drug Development

Wirkmechanismus

Target of Action

Related compounds such as methenamine and methylamine have been studied extensively. Methenamine is used as a urinary tract antiseptic and antibacterial drug for the prophylaxis and treatment of frequently recurring urinary tract infections . Methylamine has been shown to interact with the ammonia channel in Escherichia coli .

Mode of Action

Formaldehyde is considered to be highly bactericidal .

Pharmacokinetics

It is known that the compound is a white, crystalline solid that is soluble in water and ethanol, which may influence its bioavailability.

Result of Action

Related compounds such as methenamine have been shown to have bactericidal effects in acidic environments .

Action Environment

The solubility of the compound in water and ethanol suggests that it may be influenced by the solvent environment.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2-azidophenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.ClH/c8-5-6-3-1-2-4-7(6)10-11-9;/h1-4H,5,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYAHHSBJQLKHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)N=[N+]=[N-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Azidophenyl)methanamine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2450384.png)

![2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2450394.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2450401.png)